2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol;hydrochloride

Overview

Description

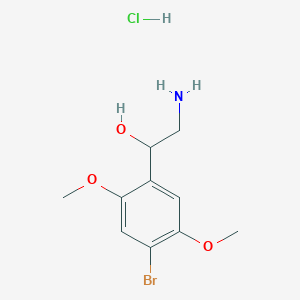

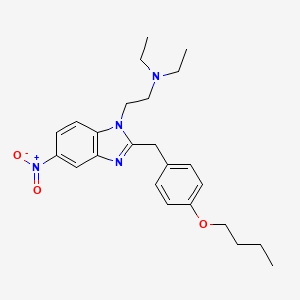

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol;hydrochloride, also known as bk-2C-B, is a novel psychoactive substance . It is the beta (β) ketone structural analogue of 2C-B, a psychedelic drug of the 2C family . It is most commonly consumed orally although there are indications that it might also be ingested by inhalation or ‘smoking’ .

Synthesis Analysis

The synthesis of bk-2C-B was first published in 2004 where it served as an intermediate for the preparation of 2-(4-bromo-2,5-dimethoxyphenyl)morpholine . The synthetic route consists of the following steps, starting from 4-bromo-2,5-dimethoxybenzaldehyde: Grignard reaction using methylmagnesium bromide, Oxidation (e.g. using pyridinium chlorochromate (PCC)), α-bromination, Reaction with hexamethylenetetramine, Acid hydrolysis . The mechanism for this synthetic pathway involves an initial nucleophilic attack on the ketone carbon of the starting compound, which yields a secondary alcohol .Molecular Structure Analysis

The molecular formula of bk-2C-B is C10H12BrNO3 . It features methoxy substituents at the 2- and 5-position of the ring, as well as a bromine at the 4-position. A ketone group is present at the beta (β) position from the functional amine group connected to the alpha (α) carbon .Chemical Reactions Analysis

Information about the stability of bk-2C-B when exposed to heat is unavailable and the potential for pyrolytic degradation and formation of unknown substances available for inhalation prompted an investigation using a simulated ‘meth pipe’ scenario . Twelve products following pyrolysis of bk-2C-B were detected and verified by organic synthesis of the corresponding standards .Scientific Research Applications

Overview of Related Substances and Applications

- New Psychoactive Substances and Serotonin Syndrome: A study identified several new psychoactive substances (NPS), including derivatives similar to 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol;hydrochloride, which are implicated in the occurrence of Serotonin Syndrome (SS). This condition arises from over-activation of the serotoninergic system, leading to a classic triad of altered mental status, neuromuscular effects, and autonomic hyperactivity. The study emphasizes the risks and diagnostic challenges posed by NPS, including their undetectability in routine drug screenings (Schifano et al., 2021).

Psychoactive Substances and Toxicity

- 25C-NBOMe, a Derivative of Phenethylamine: Research on substances such as 25C-NBOMe, a derivative of phenethylamine structurally related to 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol;hydrochloride, highlighted the increasing incidences of intoxications and fatalities. The study provides comprehensive information on the chemistry, availability, pharmacology, and toxicology of these substances, underscoring the significant health risks they pose (Nikolaou et al., 2016).

Carcinogenic Outcomes and Mechanisms

- Chlorophenoxy Compounds and Cancer Risks: While not directly related to 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol;hydrochloride, a review on chlorophenoxy compounds like 2,4-D and MCPA (structurally different but relevant in terms of environmental toxicity studies) provided insights into their carcinogenic outcomes and mechanisms. The review evaluated the plausibility of associations between exposure to these compounds and certain cancers, offering a perspective on evaluating environmental toxins and their effects (Stackelberg, 2013).

Biomarkers of Substance Use

- Biochemical Markers of Acute and Chronic Ethanol Use: A comprehensive review of biochemical markers for evaluating acute and chronic ethanol use provided insights into the forensic and clinical applications of such markers. Although not directly related to the compound , this research aids in understanding the broader context of substance use, detection, and its implications in various settings (Soltaninejad & Shadnia, 2014).

Safety and Hazards

properties

IUPAC Name |

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4,8,13H,5,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKXSQBBUXYJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(CN)O)OC)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601341954 | |

| Record name | 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601341954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bohb hydrochloride | |

CAS RN |

807631-10-3 | |

| Record name | BOH-2C-b hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0807631103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601341954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOH-2C-B HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUC6E4BQS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]-](/img/structure/B3025773.png)

![N-(4-(3-(5-methylfuran-2-yl)-1-phenyl-1h-pyrazol-4-yl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-yl)acetamide](/img/structure/B3025774.png)

![(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide](/img/structure/B3025781.png)

![(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone](/img/structure/B3025784.png)

![2s-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-[(2s)-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-Hydroxy-Propanoyl]oxy-Propanoic Acid](/img/structure/B3025789.png)

![N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide](/img/structure/B3025790.png)

![[(Z)-1-thiophen-2-ylethylideneamino]thiourea](/img/structure/B3025791.png)

![2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol](/img/structure/B3025792.png)